molecular formula C11H7F3N4O2 B3160816 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 866149-42-0

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No.: B3160816
CAS No.: 866149-42-0
M. Wt: 284.19 g/mol
InChI Key: OROVMYPMKIWUGA-UHFFFAOYSA-N
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Description

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a useful research compound. Its molecular formula is C11H7F3N4O2 and its molecular weight is 284.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s trifluoromethoxyphenyl group is known to enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It has been observed to inhibit certain enzymes, such as soluble epoxide hydrolase, by binding to their active sites and preventing substrate access . This inhibition can modulate various biochemical pathways, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering downstream signaling cascades . Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Its impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have significant implications for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the trifluoromethoxyphenyl group can enhance the compound’s binding affinity to target proteins, further modulating their activity. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical and clinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, amide hydrolysis, and conjugation with glucuronic acid . These metabolic processes can influence the compound’s bioavailability, distribution, and elimination, ultimately affecting its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, it can interact with transport proteins, such as albumin, which facilitate its distribution throughout the body . These interactions can influence the compound’s localization, accumulation, and overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these organelles can modulate its interactions with biomolecules and influence its biochemical and cellular effects. For example, nuclear localization can enhance the compound’s ability to regulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis .

Properties

IUPAC Name

2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O2/c12-11(13,14)20-9-3-1-8(2-4-9)17-7-16-18(6-5-15)10(17)19/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROVMYPMKIWUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN(C2=O)CC#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133600
Record name 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-42-0
Record name 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866149-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.